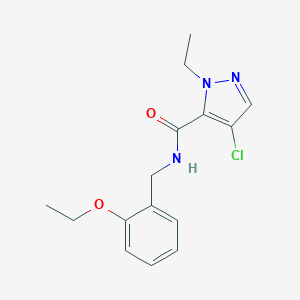![molecular formula C21H19NO5 B280428 N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide, commonly known as 'MDM-2 inhibitor' is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of MDM-2 protein, which plays a crucial role in the regulation of the tumor suppressor protein, p53. Inhibition of MDM-2 protein leads to the stabilization and activation of p53, which in turn leads to the induction of apoptosis in cancer cells.
Wirkmechanismus
MDM-2 inhibitor binds to the hydrophobic pocket of MDM-2 protein, which prevents MDM-2 from binding to p53 and promoting its degradation. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDM-2 inhibitor has been found to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the immune response against cancer cells by promoting the presentation of tumor antigens to T cells. In addition, the compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MDM-2 inhibitor in lab experiments include its specificity towards MDM-2 protein, its ability to enhance the efficacy of chemotherapy and radiotherapy, and its potential to overcome drug resistance in cancer cells. However, the limitations of using this compound include its poor solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research on MDM-2 inhibitor. These include the development of more potent and selective MDM-2 inhibitors, the identification of biomarkers that can predict the response to MDM-2 inhibitor treatment, and the evaluation of the compound's efficacy in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration route of MDM-2 inhibitor in clinical settings.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide involves the reaction of 2,5-dimethylphenol with 2-chloromethylfuran in the presence of a base to form 5-[(2,5-dimethylphenoxy)methyl]-2-furancarboxaldehyde. This intermediate is then reacted with 1,3-benzodioxole in the presence of a reducing agent to form the final product.
Wissenschaftliche Forschungsanwendungen
MDM-2 inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results in various types of cancer, including leukemia, lymphoma, breast, lung, and colon cancer. The compound has also been found to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.
Eigenschaften
Molekularformel |
C21H19NO5 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19NO5/c1-13-3-4-14(2)19(9-13)24-11-16-6-8-18(27-16)21(23)22-15-5-7-17-20(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
BEPVBDJJENEOAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



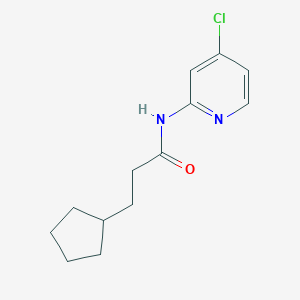
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B280346.png)
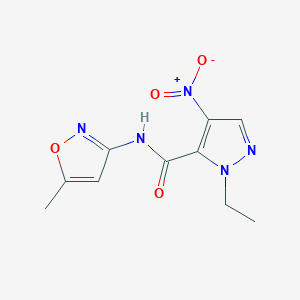
![4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B280348.png)
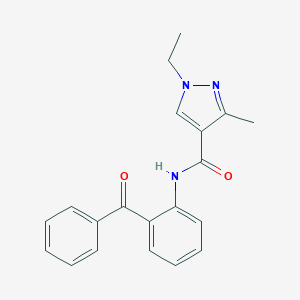
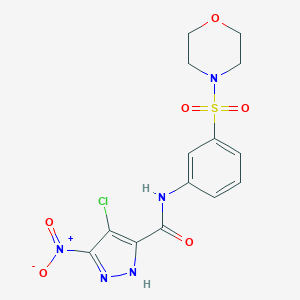
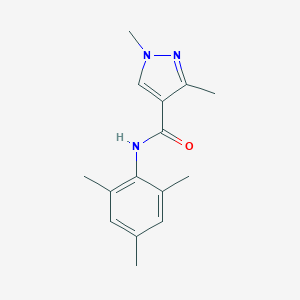
![N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide](/img/structure/B280358.png)
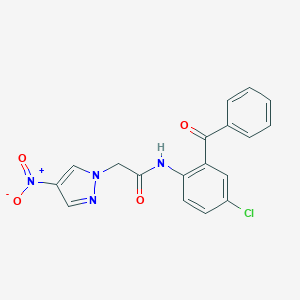
![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B280362.png)
![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)
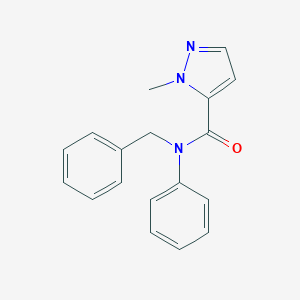
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)
